2-(2-Amino-5-bromophenyl)acetic acid
Description
Contextualization of 2-(2-Amino-5-bromophenyl)acetic acid within the Field of Halogenated Aminophenylacetic Acids
Halogenated aminophenylacetic acids represent a broad class of compounds that serve as important intermediates in organic synthesis. The identity and position of the halogen and amino substituents on the phenylacetic acid scaffold significantly influence the compound's reactivity and potential applications. This compound is one of many isomers, each with unique synthetic potential. For instance, related compounds such as 2-(3-Amino-5-bromophenyl)acetic acid and 2-amino-2-(4-bromophenyl)acetic acid are also commercially available and utilized in different synthetic pathways. q100lifesciences.comsanjaysshah.com The specific ortho-amino and meta-bromo substitution pattern of the title compound allows for specific intramolecular cyclization reactions that are not possible with other isomers, leading to the formation of unique heterocyclic systems.
Historical Perspective on the Synthetic Utility of Analogous Amino- and Halo-Substituted Aromatic Carboxylic Acids
The synthetic value of aromatic carboxylic acids bearing amino and halo substituents has been recognized for over a century. doubtnut.com Anthranilic acid (2-aminobenzoic acid), for example, is a well-known precursor for the synthesis of quinazolines and other heterocyclic compounds through reactions involving its amino and carboxyl groups. bibliomed.org Similarly, halo-substituted aromatic acids like 2-bromophenylacetic acid have been employed in the synthesis of various pharmacologically relevant scaffolds, including benzodiazepine (B76468) and quinoxalinone derivatives. nih.gov These historical applications have established a strong precedent for the utility of this class of compounds. The development of modern cross-coupling reactions has further expanded the synthetic potential of halo-substituted aromatics, allowing them to be incorporated into complex molecules with high efficiency. The synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine (B92270), a related structure, highlights the multi-step transformations that this core can undergo. google.com
Significance of this compound as a Versatile Synthetic Building Block
The strategic placement of the amino, bromo, and acetic acid functionalities makes this compound a versatile and valuable building block in modern organic synthesis. aaronchem.com Its utility is primarily seen in its role as a key intermediate for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. aaronchem.comechemi.com
The reactivity of the compound allows for a variety of transformations:
Heterocycle Formation: The ortho relationship between the amino group and the acetic acid side chain is ideal for constructing fused heterocyclic systems. For example, the closely related precursor, 2-(2-amino-5-bromophenyl)acetonitrile, undergoes diazotization followed by intramolecular cyclization to yield 5-bromo-3-cyanoindazole, demonstrating a powerful route to the indazole core. ambeed.com A similar transformation is conceivable for this compound to produce corresponding indazolone derivatives.
Scaffold for Complex Molecules: The compound serves as a foundational scaffold onto which additional complexity can be built. An example is its incorporation into larger structures such as 2-{[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetic acid, showcasing its use in constructing potential pharmacophores. evitachem.com
Precursor to NSAIDs: The structural motif of this compound is found in potent pharmaceutical agents. For instance, the related compound 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetic acid, known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID). bldpharm.com This highlights the significance of this particular substitution pattern in medicinal chemistry.
The combination of a nucleophilic amino group, a versatile carboxylic acid, and a bromine atom ready for cross-coupling reactions ensures that this compound will continue to be a valuable tool for chemists engaged in the synthesis of novel and functional molecules. aaronchem.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(3-Amino-5-bromophenyl)acetic acid |
| 2-Amino-2-(4-bromophenyl)acetic acid |
| 2-(2-Amino-5-bromophenyl)acetonitrile |
| 2-Aminobenzoic acid (Anthranilic acid) |
| 2-Bromophenylacetic acid |
| 2-(2-amino-5-bromo-benzoyl) pyridine |
| 2-{[(2-Amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetic acid |
| 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetic acid (Bromfenac) |
| 5-Bromo-3-cyanoindazole |
| Benzodiazepine |
| Quinoxalinone |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-5-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPVMWOPOSEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Amino 5 Bromophenyl Acetic Acid and Its Precursors
Conventional Synthetic Routes to 2-(2-Amino-5-bromophenyl)acetic acid
Conventional methods for the synthesis of this compound often involve multi-step sequences that rely on classical organic reactions. These routes can be broadly categorized into direct functionalization of a pre-existing phenylacetic acid skeleton, convergent strategies involving the coupling of two key fragments, and methods based on the versatile chemistry of azalactones.
Direct Functionalization Approaches on Phenylacetic Acid Skeletons
The direct functionalization of phenylacetic acid to introduce both an amino group at the C2 position and a bromine atom at the C5 position of the phenyl ring is a challenging transformation. The presence of the acetic acid side chain influences the regioselectivity of electrophilic aromatic substitution reactions.
Alternatively, functionalization can occur at the α-carbon of the acetic acid side chain. For instance, phenylacetic acid can be brominated at the α-position to yield 2-bromo-2-phenylacetic acid using N-bromosuccinimide and a radical initiator like 2,2'-azobis(isobutyronitrile). chemicalbook.comorgsyn.org However, this does not address the required substitutions on the aromatic ring. A comprehensive direct functionalization to achieve the desired 2-amino-5-bromo substitution pattern in a single or few steps from phenylacetic acid is not well-documented and would require the development of highly specific regioselective C-H activation and functionalization methods.
Convergent Synthesis Strategies from Substituted Aromatic Amines and Acetic Acid Derivatives
Convergent synthesis offers a more controlled approach to the target molecule. This strategy involves the preparation of a suitably substituted aromatic precursor, which is then coupled with a two-carbon synthon to construct the acetic acid side chain.
A plausible convergent route could commence with a readily available starting material such as 4-bromo-2-nitrotoluene. The methyl group of this precursor can be halogenated, for example, using N-bromosuccinimide, to form 1-(bromomethyl)-4-bromo-2-nitrobenzene. This benzylic bromide can then be subjected to a nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile to afford (4-bromo-2-nitrophenyl)acetic acid. The final step would involve the reduction of the nitro group to an amine, yielding the desired this compound. This approach provides better control over the substitution pattern on the aromatic ring.
Another convergent strategy could involve the use of a substituted aniline (B41778), for instance, 4-bromoaniline. Protection of the amino group, followed by a Friedel-Crafts acylation or a related reaction to introduce a two-carbon chain, and subsequent deprotection and functional group manipulations could also lead to the target compound.
Azalactone Synthesis and Related Methods for α-Amino Acid Analogs
The Erlenmeyer-Plöchl azalactone synthesis is a classical and versatile method for the preparation of α,β-unsaturated α-amino acids, which can be subsequently reduced to the corresponding saturated α-amino acids. wikipedia.org This method involves the condensation of an N-acylglycine, typically hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orguctm.edu
To apply this method for the synthesis of this compound, a key intermediate would be 4-bromo-2-aminobenzaldehyde or a protected derivative. The synthesis would proceed via the following hypothetical steps:
Reaction of 4-bromo-2-(protected-amino)benzaldehyde with hippuric acid and acetic anhydride to form the corresponding azalactone.
Hydrolysis of the azalactone to yield the α,β-unsaturated α-benzamido acid derivative.
Reduction of the carbon-carbon double bond and subsequent hydrolysis of the amide and protecting group to afford the final product, this compound.
The success of this route is contingent on the availability and stability of the substituted benzaldehyde (B42025). The general Erlenmeyer synthesis has been successfully applied to a wide range of aromatic aldehydes, including those with electron-withdrawing and electron-donating groups. conicet.gov.arucd.ie The use of milder reaction conditions and alternative catalysts can improve the efficiency and scope of the azalactone synthesis. researchgate.net
Advanced Catalytic Strategies in this compound Synthesis
Modern organic synthesis increasingly relies on the use of transition metal catalysis to achieve transformations with high efficiency, selectivity, and atom economy. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reaction Methodologies
Palladium catalysts are highly effective in mediating a variety of cross-coupling reactions. While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the literature, related methodologies provide a strong foundation for the development of such a route. For instance, palladium-catalyzed amination and bromination reactions on a phenylacetic acid derivative could be envisioned, although controlling the regioselectivity would be a significant challenge.
A more promising approach would be a cross-coupling strategy. For example, a precursor such as (2-amino-5-bromophenyl)boronic acid could potentially be coupled with a suitable two-carbon synthon under palladium catalysis.
A significant advancement in the synthesis of substituted phenylacetic acids is the palladium-catalyzed α-arylation of carboxylic acid enolates. This reaction directly forms a bond between the α-carbon of an acetic acid derivative and an aryl group. While this method is typically used to introduce an aryl group at the alpha position of an existing aryl acetic acid, the principles can be adapted.
In a deprotonative cross-coupling process (DCCP), an aryl acetic acid can be reacted with an aryl halide in the presence of a palladium catalyst and a suitable base. This method has been shown to be applicable to a wide range of aryl bromides and chlorides. The reaction proceeds through the formation of a dienolate intermediate, which then undergoes cross-coupling with the aryl halide.
The table below summarizes the conditions and yields for the palladium-catalyzed α-arylation of various aryl acetic acids with an aryl bromide, demonstrating the general applicability of this methodology.
| Aryl Acetic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |
| 2-Naphthylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / NiXantphos | KN(SiMe₃)₂ | Dioxane | 73 |
| 4-Methoxyphenylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / NiXantphos | KN(SiMe₃)₂ | Dioxane | 86 |
| 4-Fluorophenylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / NiXantphos | KN(SiMe₃)₂ | Dioxane | 81 |
| 4-Chlorophenylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / NiXantphos | KN(SiMe₃)₂ | Dioxane | 58 |
| 3-(Trifluoromethyl)phenylacetic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / NiXantphos | KN(SiMe₃)₂ | Dioxane | 65 |
Data compiled from a study on the α-arylation of aryl acetic acids.
To synthesize this compound using this approach, one could envision a convergent strategy where an appropriately substituted aniline is coupled with a bromoacetic acid derivative, or alternatively, a substituted aryl bromide is coupled with an amino-protected glycine (B1666218) derivative under palladium catalysis.
Cross-Coupling Reactions (e.g., Heck-type processes)
The construction of the arylated amino acid framework, central to this compound, can be efficiently achieved through cross-coupling reactions. The Mizoroki-Heck reaction, a palladium-catalyzed vinylation of alkenes, stands out as a powerful tool for this purpose. beilstein-journals.org This reaction type is pivotal for creating carbon-carbon bonds, and its application to aryl bromides is particularly relevant for industrial applications due to their stability and availability. beilstein-journals.orgnih.gov However, a common challenge with aryl bromides in these reactions is the competing dehalogenation side reaction, which can lower the yield of the desired coupled product. beilstein-journals.org
Recent advancements have focused on overcoming these limitations. For instance, a mechanically-activated, chemoselective Heck coupling has been developed that utilizes catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr) to act as both a dehalogenation inhibitor and a grinding auxiliary under solvent-free ball-milling conditions. beilstein-journals.org Another approach is the oxidative Mizoroki-Heck reaction with arylboronic acids, which can proceed at ambient temperature under air, offering a milder alternative to traditional methods. rsc.org This method has shown compatibility with various primary, secondary, and tertiary amines. rsc.org
Furthermore, innovative deaminative reductive cross-coupling strategies have emerged. These methods can transform naturally available amino acids into non-canonical aryl alanines by coupling amino acid-derived pyridinium (B92312) salts with aryl bromides. nih.gov This approach is advantageous as it proceeds under neutral conditions, preserving the stereochemistry of the amino acid. nih.gov
Table 1: Examples of Heck-Type Reaction Conditions
| Reaction Type | Catalyst/Reagents | Key Features | Source |
|---|---|---|---|
| Mechanochemical Heck Coupling | Pd(OAc)₂, PPh₃, TBAB, NaBr | Solvent-free; inhibits dehalogenation of aryl bromides. | beilstein-journals.org |
| Oxidative Mizoroki-Heck Reaction | Pd(TFA)₂, (S)-DTBM-SEGPHOS, Boronic Acid | Ambient temperature; air atmosphere; E-selective. | rsc.org |
| Deaminative Reductive Coupling | NiBr₂·diglyme, Ligand, Reductant (e.g., Mn) | Neutral conditions; conserves enantiopurity. | nih.gov |
Tandem Reactions for Heterocyclic Formation
The inherent functionality of this compound, with its primary amine and carboxylic acid groups, makes it an ideal substrate for tandem or multicomponent reactions to construct complex heterocyclic systems. These reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.
For example, derivatives of aminobenzoic acid can be used to synthesize quinazolin-4(3H)-ones. In a typical sequence, an anthranilic acid derivative is first acylated and cyclized to form a benzoxazinone. bibliomed.org This intermediate can then react with various nitrogen nucleophiles, such as formamide (B127407) or glycine, in a tandem sequence involving hetero-ring opening followed by a second ring closure to yield the final quinazolinone structure. bibliomed.org When reacting with glycine, this process results in the formation of a [2-(substituted-phenyl)-4-oxoquinazolin-3-yl]acetic acid, demonstrating how the acetic acid moiety can be incorporated during the heterocyclic ring formation. bibliomed.org
Similarly, aminoazoles are known to participate in multicomponent reactions with aldehydes and active methylene (B1212753) compounds to produce a diverse range of fused heterocyclic products. frontiersin.org By analogy, the 2-aminophenyl moiety of the target compound could react as a binucleophile with suitable electrophilic partners to construct fused ring systems in a controlled, one-pot procedure. frontiersin.org The synthesis of benzoxazoles from ortho-aminophenol precursors provides another relevant example of heterocycle formation that could be adapted from intermediates related to the target compound. semanticscholar.org
Emerging Green Chemistry Approaches in the Synthesis of Amino Bromophenylacetic Acids
In line with the principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, new synthetic methods are being developed for compounds like this compound. humanjournals.comscranton.edu These approaches focus on improving efficiency and sustainability throughout the product lifecycle. humanjournals.com
Electrooxidation and Electrochemical Synthesis Pathways
Electrochemical synthesis is a key green chemistry technique because it uses electrons as a "clean" reagent, often operating at ambient temperatures with high selectivity and reducing the need for chemical oxidants or reductants. nih.gov This methodology has been successfully applied to the synthesis of unnatural amino acids. One such strategy involves the lateral-chain decarboxylative arylation of aspartic and glutamic acids. chemrxiv.org
A particularly relevant method is the Ag/Ni-electrocatalytic cross-coupling, which can form C(sp³)–C(sp²) bonds by coupling amino acid precursors with aryl halides. nsf.gov This electrocatalytic approach can be conducted in parallel, allowing for rapid screening of reaction conditions before scaling up. nsf.gov Furthermore, electrosynthesis has been used to produce amino acids from biomass-derived α-keto acids with high faradaic efficiencies using earth-abundant catalysts like TiO₂. rsc.org Electrochemical methods are also employed in the formation of heterocyclic compounds, such as 1,3,4-thiadiazoles, through constant current electrolysis, demonstrating the versatility of this technique for bond formation. nih.govresearchgate.net
Sustainable Catalysis for Bromination and Amination Steps
The introduction of the bromine and amine functionalities onto the aromatic ring is a critical part of the synthesis. Sustainable catalysis aims to perform these steps more efficiently and with less environmental impact. rsc.org
For bromination, transition-metal-free aerobic bromination has been established using a catalytic amount of an ionic liquid, such as N-butylpyridinium nitrate (B79036) ([C₄Py]NO₃). nih.gov This system uses HBr or NaBr as the bromine source and oxygen as the terminal oxidant, showing high efficiency and a broad substrate scope. nih.gov Another green approach involves using heterogeneous catalysts, such as zinc bromide supported on mesoporous silica, which is fast, selective, and reusable for the para-bromination of aromatic substrates. rsc.org The use of N-Bromosuccinimide (NBS) in conjunction with recyclable catalysts like zeolites also represents a more sustainable alternative to traditional brominating agents. sci-hub.se
For amination, the development of heterogeneous catalysts for processes like reductive amination is a major area of focus. rsc.org These catalysts allow for easier separation and recycling, aligning with green chemistry principles. Organocatalytic methods, such as the reductive amination of aldehydes using 2-propanol, also provide an efficient route to N-alkylated amines under more sustainable conditions. acs.org
Table 2: Green Catalysis Approaches for Bromination
| Method | Catalyst/Reagent | Advantages | Source |
|---|---|---|---|
| Aerobic Bromination | Ionic Liquid ([C₄Py]NO₃) | Transition-metal-free, uses O₂ as oxidant. | nih.gov |
| Heterogeneous Catalysis | ZnBr₂ on silica | Catalyst is reusable, fast, and selective. | rsc.org |
| Heterogeneous Catalysis | Zeolites with NBS | Catalyst can be recovered and reused. | sci-hub.se |
Solvent-Free and Mild Reaction Conditions
Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. scheikundeinbedrijf.nl This can be achieved through solvent-free reaction conditions or by using water as an eco-friendly solvent. nih.gov Mechanochemistry, which involves conducting reactions by grinding solid reactants together (ball-milling), is an effective solvent-free technique. researchgate.net It has been applied to Heck reactions, demonstrating that mechanical activation can drive reactions to completion with high yields without the need for bulk solvents. beilstein-journals.org
Microwave irradiation is another energy-efficient method that can accelerate reactions, often under solvent-free conditions. scheikundeinbedrijf.nl For example, the N-acetylation of amines has been achieved using a catalytic amount of zinc acetate in acetic acid under microwave irradiation, showcasing a greener approach to a common transformation. humanjournals.com Reactions performed in water also offer a benign alternative to organic solvents. The synthesis of imidazole-based hybrids via nitro group substitution has been successfully carried out in water, highlighting its potential as a green solvent. nih.gov
Preparation of Key Precursors and Intermediates for this compound
The synthesis of the target molecule relies on the availability of key precursors and intermediates. The preparation of closely related aminobromophenyl compounds provides a clear blueprint for accessing this compound.
A common strategy involves the bromination of an existing aminophenyl compound or the reduction of a nitrophenyl precursor. For example, 2-amino-5-bromobenzoic acid can be synthesized by the direct bromination of sodium 2-aminobenzoate (B8764639) with bromine in glacial acetic acid. chemicalbook.com An alternative route starts with 5-bromoindoline-2,3-dione, which is treated with sodium hydroxide (B78521) and hydrogen peroxide to oxidatively cleave the ring, affording the desired 2-amino-5-bromobenzoic acid in high yield after acidification. chemicalbook.com
Table 3: Synthesis of Key Precursors
| Target Precursor | Starting Material | Key Reagents | Yield | Source |
|---|---|---|---|---|
| 2-Amino-5-bromobenzoic acid | 5-Bromoindoline-2,3-dione | NaOH, H₂O₂, HCl | 96% | chemicalbook.com |
| 2-Amino-5-bromobenzoic acid | Sodium 2-aminobenzoate | Br₂, Acetic Acid | N/A | chemicalbook.com |
| 2-Amino-5-bromophenol (B182750) | 5-Bromo-2-nitrophenol (B22722) | Sodium bisulfite, HCl | 60% | chemicalbook.com |
| 2-Amino-5-bromophenol | N-(4-bromo-2-hydroxyphenyl)acetamide | HCl, Na₂CO₃ | 89% | chemicalbook.com |
Synthesis of Bromo-Substituted Phenylacetic Acid Analogs
The introduction of a bromine atom onto the phenylacetic acid framework is a critical step in the synthesis of bromo-substituted analogs. Various methodologies have been developed for this transformation, often employing electrophilic brominating agents.
One common approach involves the direct bromination of a phenylacetic acid derivative. For instance, the synthesis of α-bromophenylacetic acid can be achieved through the reaction of phenylacetic acid with elemental bromine under high temperatures or UV irradiation. orgsyn.org A milder and more selective method utilizes N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. orgsyn.orgchemicalbook.com
Another versatile method for creating carbon-carbon bonds to generate substituted phenylacetic acids is the Palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach can be used to couple an aryl boronic acid with an alkyl halide. inventivapharma.com For example, the synthesis of 3,4,5-triphenylphenylacetic acid was achieved from 3,4,5-triphenylbenzyl bromide, which was prepared by the bromination of 3,4,5-triphenyltoluene using NBS and AIBN. mdpi.com The subsequent conversion to the phenylacetic acid can be accomplished through cyanation followed by hydrolysis. mdpi.com
A different strategy for preparing α-bromo-phenylacetic acids involves the reaction of a benzaldehyde derivative with tribromomethane in the presence of a strong base like potassium hydroxide. google.com This method provides a route to α-bromo-phenylacetic acids from readily available aldehydes.
Table 1: Selected Methods for the Synthesis of Bromo-Substituted Phenylacetic Acid Analogs
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Phenylacetic acid | N-Bromosuccinimide, AIBN, CCl₄, 77°C, 2 h | 2-Bromo-2-phenylacetic acid | 95% | chemicalbook.com |
| (2-chloro)benzaldehyde | Tribromomethane, Potassium hydroxide, Dioxane/Water, 0°C | α-bromo(2-chloro)phenyl acetic acid | 67% | google.com |
| 3,4,5-triphenyltoluene | NBS, AIBN, CCl₄, reflux, 20 min | 3,4,5-triphenylbenzyl bromide | 73% | mdpi.com |
Synthetic Routes to Amino-Substituted Aromatic Compounds
The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis, with several reliable methods available. A predominant strategy for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compounds. google.com This transformation can be achieved using various reducing agents, including catalytic hydrogenation over noble metal catalysts such as platinum or palladium. google.com The choice of catalyst and reaction conditions can be modified to tolerate other functional groups within the molecule. For instance, phosphorus-modified noble metal catalysts have been employed for the selective hydrogenation of nitro groups in the presence of other reducible functionalities like carbon-carbon multiple bonds or carbonyl groups. google.com
Another important method for the synthesis of aromatic amines is through the diazotization of a primary aromatic amine, followed by a subsequent reaction. iloencyclopaedia.org While often used to introduce other functional groups, this pathway is central to the chemistry of aromatic amines. For example, azos dyes are synthesized via diazotization of aromatic monoamines followed by coupling with other aromatic compounds. iloencyclopaedia.org
The synthesis of 2-amino-5-bromobenzoic acid, a close structural analog of the target compound, provides a relevant example. One reported synthesis starts from 5-bromoindoline-2,3-dione, which is treated with sodium hydroxide and hydrogen peroxide. The resulting intermediate is then acidified to yield 2-amino-5-bromobenzoic acid. chemicalbook.com An alternative route involves the direct bromination of 2-aminobenzoic acid with bromine in glacial acetic acid. chemicalbook.com
The conversion of a protected amine can also be employed. For example, N-(4-bromo-2-hydroxyphenyl)acetamide can be deprotected by heating in the presence of hydrochloric acid to yield 2-amino-5-bromophenol. chemicalbook.com
Table 2: Selected Methods for the Synthesis of Amino-Substituted Aromatic Compounds
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-bromoindoline-2,3-dione | 1. 3N NaOH, H₂O₂, 80°C, 1 h; 2. conc. HCl | 2-Amino-5-bromobenzoic acid | 96% | chemicalbook.com |
| Sodium 2-aminobenzoate | Bromine, Glacial acetic acid, 15°C, 1 h | 2-Amino-5-bromobenzoic acid | Not specified | chemicalbook.com |
| 5-bromo-2-nitrophenol | Sodium bisulfite, 0.5% NaOH (aq), rt, 15 min; then HCl | 2-Amino-5-bromophenol | 60% (after recrystallization) | chemicalbook.com |
| N-(4-bromo-2-hydroxyphenyl)acetamide | EtOH, 3 M HCl, 100°C, 3 h | 2-Amino-5-bromophenol | 89% | chemicalbook.com |
Chemical Reactivity and Transformations of 2 2 Amino 5 Bromophenyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety.
The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation under certain conditions.
Esterification and Amidation Reactions.
Esterification: The carboxylic acid group of 2-(2-amino-5-bromophenyl)acetic acid can undergo esterification with alcohols, typically in the presence of an acid catalyst. For instance, reaction with methanol (B129727) and a strong acid catalyst like sulfuric acid or toluene-para-sulfonic acid at elevated temperatures yields the corresponding methyl ester, methyl 2-(2-amino-5-bromophenyl)acetate. google.comgoogle.com The process for related amino acids involves heating the amino acid in the alcohol, with the acid catalyst facilitating the nucleophilic attack of the alcohol on the protonated carbonyl carbon. google.com Continuous removal of water, a byproduct of the reaction, can drive the equilibrium towards the ester product.
Amidation: The formation of amides from this compound can be achieved by reacting it with primary or secondary amines. Given that the starting material is an unprotected amino acid, direct amidation presents challenges but can be accomplished using specific coupling reagents or catalysts. nih.gov Lewis acids, such as those based on boron or titanium, can catalyze the direct amidation of unprotected amino acids with amines. nih.gov These catalysts are thought to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. Another approach involves the in situ generation of a highly reactive intermediate, such as an N-hydroxybenzotriazole activated ester, which can then readily react with an amine to form the amide bond. acs.org This method has been shown to be effective for the N-acylation of unprotected amino acids. acs.org
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product | Typical Conditions |
| Esterification | Methanol, Sulfuric Acid | Methyl 2-(2-amino-5-bromophenyl)acetate | Heating under reflux google.com |
| Amidation | Primary Amine (R-NH2), Lewis Acid Catalyst | 2-(2-Amino-5-bromophenyl)-N-R-acetamide | Catalytic amount of Lewis acid, heating nih.gov |
Decarboxylation Pathways and Synthetic Utility.
The decarboxylation of phenylacetic acids, which involves the removal of the carboxyl group as carbon dioxide, can occur under hydrothermal conditions. elsevierpure.comresearchgate.net Studies on phenylacetic acid and its substituted derivatives reveal that the reaction mechanism is dependent on the pH of the solution. elsevierpure.comresearchgate.net
Under acidic conditions, the associated phenylacetic acid molecule is thought to decarboxylate through the formation of a ring-protonated zwitterionic intermediate. elsevierpure.comresearchgate.net In contrast, at higher pH where the carboxylate anion is the dominant species, the mechanism is proposed to proceed via the direct formation of a benzyl (B1604629) anion. elsevierpure.comresearchgate.net For this compound, these pathways would lead to the formation of 4-bromo-2-methylaniline.
The synthetic utility of this decarboxylation is in the generation of substituted toluenes. In the case of the target compound, the product would be a substituted aniline (B41778), a valuable intermediate in the synthesis of various chemicals and pharmaceuticals. The reaction is generally irreversible at high temperatures. elsevierpure.comresearchgate.net
Table 2: Decarboxylation of Phenylacetic Acid Derivatives
| Reactant Form | Proposed Intermediate | Product | Conditions |
| Phenylacetic Acid (Associated) | Ring-protonated zwitterion | Substituted Toluene | Hydrothermal, Acidic pH elsevierpure.comresearchgate.net |
| Phenylacetate (Anion) | Benzyl anion | Substituted Toluene | Hydrothermal, Higher pH elsevierpure.comresearchgate.net |
Transformations at the Amino Group.
The nucleophilic amino group is a key site for reactions such as acylation, alkylation, and the formation of imines, and it plays a crucial role in intramolecular cyclization reactions.
Acylation and Alkylation Reactions.
Acylation: The primary amino group of this compound is readily acylated. A common method for the N-acetylation of amino acids is the reaction with acetic anhydride (B1165640). orgsyn.org For instance, treating the amino acid with acetic anhydride, often in an aqueous or acetic acid medium, leads to the formation of N-acetyl-2-(2-amino-5-bromophenyl)acetic acid. orgsyn.orggoogle.comgoogle.com The reaction is typically rapid and can often be performed at or slightly above room temperature. google.com Controlling the reaction conditions, such as pH and temperature, can allow for selective N-acylation even in the presence of other nucleophilic groups. nih.gov
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process. thieme-connect.de Selective mono-N-alkylation of aromatic amines can be promoted by using a base like potassium carbonate under mild, room-temperature conditions. thieme-connect.de This approach offers a pathway to synthesize N-alkylated derivatives of this compound.
Formation of Schiff Bases and Imine Derivatives.
The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). science.govscience.gov This reaction is typically carried out by refluxing the amino acid and the carbonyl compound in a suitable solvent like ethanol (B145695) or methanol. researchgate.net An acid catalyst, such as acetic acid or hydrochloric acid, is often added in small amounts to protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amino group. researchgate.net The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine product. The formation of Schiff bases is a reversible reaction, and removal of water can be used to drive it to completion.
Intramolecular Cyclization Reactions Involving the Amino Functionality.
The ortho positioning of the amino group and the acetic acid side chain in this compound makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic structures. Specifically, it can undergo cyclization to form 5-bromo-2-oxindole, a substituted lactam.
This transformation is often facilitated by first converting the carboxylic acid to a more reactive species, such as an ester or acid chloride, followed by base- or heat-induced cyclization. The cyclization of related 5-bromoindole (B119039) derivatives has been shown to proceed through the formation of a spiroindoleninium intermediate. researchgate.netbeilstein-archives.org The amino group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the acetic acid side chain, leading to the formation of the five-membered lactam ring and the elimination of a leaving group (e.g., alcohol from an ester). This cyclization is a key step in the synthesis of various indole-based compounds and is of significant interest in medicinal chemistry.
Table 3: Transformations at the Amino Group
| Reaction Type | Reagents | Product Type | Key Intermediate |
| N-Acylation | Acetic Anhydride | N-Acetyl derivative | - |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl derivative | - |
| Schiff Base Formation | Aldehyde/Ketone, Acid Catalyst | Imine (Schiff Base) | Carbinolamine researchgate.net |
| Intramolecular Cyclization | (after esterification), Base/Heat | 5-Bromo-2-oxindole | - |
Reactivity of the Bromo Substituent.
The bromine atom on the phenyl ring of this compound is a key handle for a variety of chemical modifications, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
While palladium-catalyzed reactions are more common for aryl bromides, direct nucleophilic aromatic substitution (SNA) can occur under specific conditions. The presence of the electron-donating amino group generally disfavors classical SNA reactions. However, in certain intramolecular cyclization scenarios or under forcing conditions with highly activated nucleophiles, displacement of the bromide may be achieved. The reactivity can be enhanced by transformation of the amino group into a better directing group or by using copper catalysis, as seen in Ullmann-type reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C-Br bond in this compound and its derivatives. wikipedia.org These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a mild and efficient way to form new bonds. wikipedia.org
C-C Bond Formation:
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. This method is widely used to synthesize biaryl compounds. For instance, coupling of a protected form of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biphenyl (B1667301) derivative.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orgthieme-connect.de This reaction typically uses a palladium catalyst, a base, and often a phosphine (B1218219) ligand. thieme-connect.de The reaction of a derivative of this compound with an acrylate (B77674) ester, for example, would introduce a cinnamate-type moiety.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly effective method for the synthesis of aryl alkynes. wikipedia.org This strategy can be employed to introduce alkynyl groups onto the phenyl ring of the title compound, which can then be used in further transformations like cyclizations. thieme-connect.de
Interactive Table: Palladium-Mediated C-C Cross-Coupling Reactions
| Coupling Reaction | Partner | Catalyst System | Key Bond Formed | Product Type |
| Suzuki | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl | Biphenyl derivative |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Aryl-Vinyl | Cinnamic acid derivative |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl-Alkynyl | Arylalkyne derivative |
C-N Bond Formation:
Buchwald-Hartwig Amination: This is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.orgresearchgate.net This reaction can be applied to this compound derivatives to introduce a wide variety of substituted amino groups at the 5-position. beilstein-journals.orgacs.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. libretexts.orgnih.gov
Metal-halogen exchange involves the treatment of the aryl bromide with a strong organometallic base, such as an alkyllithium or a Grignard reagent. This process replaces the bromine atom with a metal (e.g., lithium or magnesium), creating a new organometallic species. This intermediate is highly nucleophilic and can react with a wide range of electrophiles to introduce various functional groups. For example, quenching the lithiated intermediate with carbon dioxide would yield a dicarboxylic acid, while reaction with an aldehyde would produce a secondary alcohol.
Cyclization and Heterocyclic Ring Formation Derived from this compound.
The bifunctional nature of this compound, possessing both an amino group and an acetic acid side chain, makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. kit.edunih.gov
The amino and carboxylic acid functionalities can be manipulated to construct a variety of five- and six-membered heterocyclic rings.
Thiadiazoles and Oxadiazoles: The synthesis of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles often begins with the conversion of the carboxylic acid group of this compound into a hydrazide. This hydrazide can then be reacted with various reagents to form the heterocyclic ring. For example, reaction with a thiocyanate (B1210189) can lead to a thiosemicarbazide (B42300) intermediate, which can be cyclized to a 2-amino-1,3,4-thiadiazole. sphinxsai.comasianpubs.orggoogle.com Similarly, cyclization of the corresponding acylsemicarbazide can yield a 2-amino-1,3,4-oxadiazole. nih.govmdpi.comresearchgate.net
Imidazoles: Imidazoles can be synthesized through various routes. One common method is the reaction of a 1,2-dicarbonyl compound with an amine and an aldehyde (the Radziszewski synthesis). Alternatively, derivatives of this compound can be transformed into α-haloketones, which can then react with amidines to form imidazoles. A facile protocol for synthesizing 2-arylimidazo[1,2-a]pyridines involves the two-component cyclization of substituted 2-aminopyridines and phenacyl bromides. royalsocietypublishing.org
Pyridines: The synthesis of substituted pyridines can be achieved through multi-component reactions or by constructing the ring from acyclic precursors. While direct pyridine (B92270) synthesis from this compound is less common, derivatives of this compound can be used in reactions like the Hantzsch pyridine synthesis or other condensation reactions with 1,5-dicarbonyl compounds. A method for preparing 2-amino-5-bromopyridine (B118841) involves the bromination of 2-aminopyridine. google.comnih.gov A synthetic method for 2-(2-amino-5-bromo-benzoyl) pyridine has also been disclosed. google.comnih.gov
Interactive Table: Heterocycle Synthesis from this compound Derivatives
| Heterocycle | Key Intermediate | Typical Reagents for Cyclization |
| 1,3,4-Thiadiazole | Acylthiosemicarbazide | Acid or Oxidizing Agent (e.g., FeCl₃) |
| 1,3,4-Oxadiazole | Acylsemicarbazide | Dehydrating Agent (e.g., H₂SO₄, Acetic Anhydride) |
| Imidazole | α-Haloketone derivative | Amidine or Ammonia and Aldehyde |
| Pyridine | - | Often built from acyclic precursors in multi-step synthesis |
The strategic placement of reactive groups in this compound and its derivatives allows for the construction of fused polycyclic systems, which are common scaffolds in pharmaceuticals and natural products.
A prominent example is the intramolecular cyclization to form oxindoles (2-indolinones). Treatment of this compound with a dehydrating agent can promote an intramolecular amide bond formation between the amino group and the carboxylic acid, leading to the formation of 7-bromo-1,3-dihydro-2H-indol-2-one. This oxindole (B195798) core can be further functionalized. For instance, a subsequent Heck reaction on the bromo-substituted oxindole can introduce further complexity. thieme-connect.de
Another strategy involves intramolecular C-C bond formation. For example, if the amino group is first acylated and the bromo substituent is subjected to a Heck reaction to introduce an appropriately positioned double bond, a subsequent intramolecular cyclization (e.g., a Nazarov cyclization or a Friedel-Crafts type reaction) could lead to the formation of a tricyclic system. Similarly, intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov
Advanced Spectroscopic and Computational Analysis of 2 2 Amino 5 Bromophenyl Acetic Acid and Its Derivatives
Crystallographic Investigations
Crystallographic studies are indispensable for the unambiguous determination of the solid-state structure of molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing precise atomic positions, bond lengths, and bond angles.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular architecture of crystalline solids. For derivatives of 2-(2-Amino-5-bromophenyl)acetic acid, SC-XRD studies confirm the molecular connectivity and stereochemistry. While specific data for the parent compound is not widely published, analysis of closely related structures, such as 2-(2-Bromophenyl)acetic acid, provides a model for the expected crystallographic features. nih.gov
In a study of 2-(2-Bromophenyl)acetic acid, the compound was found to crystallize in the monoclinic system with the space group P21/c. nih.gov The analysis provides precise unit cell dimensions and confirms the non-planar arrangement of the molecule, where the carboxyl group is significantly twisted relative to the plane of the benzene (B151609) ring. nih.gov The three-dimensional structure of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) was similarly confirmed by X-ray diffraction, revealing an orthorhombic crystal system with a Pca21 space group. researchgate.net Such studies are foundational, providing the geometric data necessary for further analysis of intermolecular forces and computational modeling.
Table 1: Example Crystallographic Data for 2-(2-Bromophenyl)acetic acid nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9732 (5) |
| b (Å) | 5.9114 (3) |
| c (Å) | 15.8489 (7) |
| β (°) | 99.529 (5) |
| Volume (ų) | 829.09 (7) |
The stability and packing of molecules within a crystal lattice are governed by a variety of non-covalent interactions. For this compound derivatives, hydrogen bonding and π-stacking are particularly significant.
Hydrogen Bonding: The presence of amino (-NH₂) and carboxylic acid (-COOH) groups makes these molecules potent donors and acceptors for hydrogen bonds. In the crystal structure of 2-(2-Bromophenyl)acetic acid, molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxyl groups. nih.gov These dimers are then interconnected by weaker C—H⋯O interactions, forming layers. nih.gov In related amino-containing compounds, such as 2-amino-5-bromopyridine (B118841), N—H···O and O—H···N hydrogen bonds create distinct cyclic motifs that link molecules together. researchgate.net The interplay of N—H···O, N—H···N, and even potential N—H···Br interactions are crucial in dictating the supramolecular assembly of these structures. nih.govnih.govresearchgate.net The C5 hydrogen bond, an intra-residue interaction, can also contribute to conformational stability, particularly when supported by other interactions like N–H⋯X bonds. rsc.org
π-Stacking: The aromatic phenyl ring is a key feature for participating in π-π stacking interactions. These interactions, which involve the stacking of aromatic rings, contribute significantly to the stabilization of crystal packing, often linking molecular layers or chains. researchgate.netrsc.org In various crystal structures, π-π stacking is observed between benzene rings, helping to form extended supramolecular networks. researchgate.net The stability of enzymes under specific conditions, such as low pH, has been linked to the presence of significant π-π stacking interactions between aromatic amino acid residues. nih.gov These interactions are also a prerequisite for certain photochemical reactions in RNA-protein complexes. nih.gov
Table 2: Typical Hydrogen Bond Geometries in Related Phenylacetic Acid Derivatives nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O—H···O | 0.87 (7) | 1.76 (7) | 2.630 (4) | 175 (3) |
| C—H···O | 0.93 | 2.57 | 3.453 (5) | 158 |
(D = donor atom, A = acceptor atom)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of close intermolecular contact can be identified and analyzed. researchgate.netnih.gov
Table 3: Example Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Bromophenyl Compound nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 37.9 |
| C···H/H···C | 18.4 |
| Br···H/H⋯Br | 13.3 |
| N···H/H⋯N | 11.5 |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights that complement experimental findings. Quantum mechanical methods are used to model the electronic structure of molecules, predict their properties, and understand their reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. mdpi.comnih.gov By approximating the complex many-electron problem, DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov
For derivatives of this compound, DFT calculations can be used to optimize the molecular structure in the gas phase, allowing for a comparison with the experimental solid-state geometry obtained from SC-XRD. researchgate.net These calculations also yield information about the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net MEP maps highlight the electron-rich (electrophilic attack) and electron-poor (nucleophilic attack) regions of a molecule, providing a visual guide to its reactive sites. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for describing the reactivity and stability of a molecule. researchgate.netnih.gov A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are widely used to determine the energies of these frontier orbitals. nih.govresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity.
Table 4: Global Reactivity Parameters Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized Lewis-like bonding structure of a molecule, including bonds, lone pairs, and antibonding orbitals. scihorizon.com It is a powerful tool for quantitatively assessing hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. scihorizon.com This delocalization, often described as a donor-acceptor charge transfer, is crucial for understanding molecular stability. scihorizon.comnih.gov
The stability of a molecule is enhanced by these hyperconjugative interactions. The energy of this stabilization, denoted as E(2), can be calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals. nih.gov For aromatic compounds containing substituents like amino (-NH2) and carboxylic acid (-COOH) groups, NBO analysis can elucidate significant intramolecular charge transfer (ICT). For instance, in studies of related molecules, significant stabilization energies are observed for interactions such as the delocalization of a lone pair from a nitrogen atom (n(N)) to the antibonding π* orbitals of the phenyl ring. nih.govnih.gov
In the case of this compound, NBO analysis would be expected to reveal key interactions:
Delocalization from the amino group: The lone pair of the nitrogen atom in the amino group can delocalize into the antibonding π* orbitals of the benzene ring.
Interactions involving the carboxylic group: Electron delocalization can occur from the oxygen lone pairs of the carboxylic acid group into adjacent antibonding orbitals.
Influence of the bromine atom: The lone pairs on the bromine atom can also participate in hyperconjugative interactions with the ring's antibonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on a constant electron density surface, providing insights into a molecule's size, shape, and how it will interact with other species. researchgate.netscispace.com The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red areas represent regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate the most positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow regions represent intermediate or near-zero potential. mdpi.com
MEP analysis is crucial for predicting chemical reactivity and understanding intermolecular interactions, such as hydrogen bonding. mdpi.com For a molecule like this compound, the MEP map would highlight:
Negative Potential: The most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and the presence of lone pairs. This region is the primary site for electrophilic attack. researchgate.netresearchgate.net
Positive Potential: The most positive potential (blue) would be located on the hydrogen atoms of the amino group (-NH2) and the hydroxyl hydrogen of the carboxylic acid (-COOH). These sites are prone to nucleophilic attack. researchgate.netresearchgate.net
Aromatic Ring: The π-system of the benzene ring would also exhibit regions of negative potential, though typically less intense than that of the carboxylate oxygens.
In a study of the closely related molecule 2-amino-5-bromobenzoic acid, the MEP map showed the negative region concentrated over the carboxylic group and the positive region over the amino group, confirming these sites as the centers for electrophilic and nucleophilic interactions, respectively. researchgate.net This analysis helps to understand how the molecule will orient itself when approaching another reactant.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in technologies like optical data storage, signal processing, and telecommunications. jcsp.org.pk Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Computational quantum chemistry, using methods like Density Functional Theory (DFT), allows for the theoretical prediction of a molecule's NLO properties. scihorizon.com
The key parameter for quantifying the NLO response is the first-order hyperpolarizability (β or β₀). nih.govnih.gov Materials with large hyperpolarizability values are promising candidates for second-harmonic generation (SHG) and other NLO applications. scihorizon.com The calculation of β, along with the dipole moment (μ) and linear polarizability (α), provides a comprehensive understanding of a molecule's NLO potential. jcsp.org.pk
For this compound, the molecular structure possesses features conducive to NLO activity:
An electron-donating amino group (-NH2).
An electron-withdrawing carboxylic acid group (-COOH).
A π-conjugated benzene ring that acts as a bridge between the donor and acceptor.
This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is the primary origin of the NLO response. jcsp.org.pk Theoretical calculations on similar substituted aromatic compounds have shown that the presence of strong donor and acceptor groups significantly enhances the first-order hyperpolarizability. scihorizon.comjcsp.org.pk For example, the calculated first-order hyperpolarizability for 2-amino-5-chlorobenzophenone (B30270) was found to be significant, suggesting its potential for SHG applications. scihorizon.com A similar computational study on this compound would be expected to yield a notable hyperpolarizability value, making it a candidate for further investigation as an NLO material.
Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals in the ¹H NMR spectrum would be:
Aromatic Protons: Three signals in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, these protons would appear as a doublet, a doublet of doublets, and another doublet, with coupling constants indicating their ortho and meta relationships.
Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group. This signal would likely appear in the range of 3.5-4.0 ppm.
Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. Its chemical shift can vary depending on the solvent and concentration.
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (10-13 ppm), for the acidic proton. This signal may not always be observed, depending on the solvent used (e.g., it will exchange with D₂O).
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For the target molecule, eight distinct signals would be expected:
Carboxylic Carbon (C=O): A signal in the highly deshielded region, typically 170-180 ppm.
Aromatic Carbons: Six signals in the range of 110-150 ppm. The carbons directly attached to the bromine, nitrogen, and the alkyl chain will have distinct chemical shifts influenced by the substituents.
Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around 35-45 ppm.
The table below shows ¹H NMR data for a related compound, 2-bromophenylacetic acid, which can serve as a reference.
| Compound Name | Proton | Chemical Shift (ppm) |
| 2-Bromophenylacetic acid | Aromatic (4H) | 7.10-7.60 (multiplet) |
| Methylene -CH₂- (2H) | 3.85 (singlet) | |
| Carboxylic acid -OH (1H) | 11.0 (broad singlet) | |
| This table is based on typical values and data for a related compound. chemicalbook.com |
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, helping to assign the complex splitting patterns in the aromatic region. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). nih.gov
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups:
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
N-H Stretch: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acid.
C=C Stretch: Aromatic ring C=C stretching vibrations appear as several bands of variable intensity in the 1450-1600 cm⁻¹ region.
N-H Bend: The scissoring vibration of the primary amine typically results in a medium to strong band around 1600-1650 cm⁻¹.
C-N Stretch: The stretching vibration for an aromatic amine appears in the 1250-1360 cm⁻¹ range.
C-Br Stretch: A weak to medium intensity band in the far-infrared region, typically between 500-600 cm⁻¹.
The table below lists the main experimental vibrational frequencies for the related compound 2-amino-5-bromobenzoic acid.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric Stretch | ~3480 |
| Amino (-NH₂) | Symmetric Stretch | ~3371 |
| Carboxyl (-COOH) | O-H Stretch | ~3000-2500 (broad) |
| Carboxyl (C=O) | C=O Stretch | ~1670 |
| Aromatic Ring | C=C Stretch | ~1618, 1572, 1481 |
| Amino (-NH₂) | N-H Bend | ~1620 |
| This table is based on data for a related compound. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (like a bonding or non-bonding orbital) to a higher energy antibonding molecular orbital. libretexts.org The wavelength of maximum absorbance (λ_max) corresponds to specific electronic transitions.
The structure of this compound contains several chromophores (light-absorbing groups): the substituted benzene ring and the carboxylic acid group. The expected electronic transitions are:
π → π* Transitions: These high-intensity transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents like -NH₂, -Br, and -CH₂COOH on the ring will shift the λ_max values compared to unsubstituted benzene. The amino group, being an auxochrome, typically causes a red shift (shift to longer wavelength) and an increase in absorption intensity.
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These transitions often appear as a shoulder on the main π → π* absorption band.
In a study of 2-amino-5-bromobenzoic acid, experimental UV absorption bands were observed at 335 nm and 250 nm in ethanol (B145695), which were assigned to n→π* and π→π* transitions, respectively. researchgate.net A similar absorption profile would be anticipated for this compound, with slight shifts in λ_max due to the difference in the substituent (acetic acid group vs. a directly attached carboxyl group).
| Compound Name | Solvent | λ_max (nm) | Transition |
| 2-Amino-5-bromobenzoic acid | Ethanol | 335 | n → π |
| Ethanol | 250 | π → π | |
| This table is based on data for a related compound. researchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structural features of this compound and its derivatives through fragmentation analysis. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), results in distinctive M and M+2 isotopic patterns in the mass spectrum, which is a key signature for brominated compounds.
The molecular formula for this compound is C₈H₈BrNO₂, corresponding to a monoisotopic mass of approximately 228.979 Da and an average molecular weight of about 230.07 g/mol . In electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily detected as protonated molecules, [M+H]⁺, in positive ion mode or as deprotonated molecules, [M-H]⁻, in negative ion mode.
While specific experimental mass spectra for this compound are not widely published in the primary literature, the fragmentation behavior can be predicted based on the established principles of mass spectrometry for related compounds, such as phenylacetic acids, aromatic amines, and halogenated compounds. nih.govlibretexts.org
Predicted Fragmentation Pathways:
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated or deprotonated molecular ions of this compound would undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Loss of Water ([M+H-H₂O]⁺): A common fragmentation for carboxylic acids, especially in the positive ion mode.
Decarboxylation ([M+H-CO₂]⁺ or [M-H-CO₂]⁻): Loss of the carboxyl group as carbon dioxide (44 Da).
Loss of the Carboxylic Acid Group ([M+H-HCOOH]⁺): Neutral loss of the entire formic acid moiety (46 Da).
Cleavage of the Acetic Acid Side Chain: Fission of the bond between the phenyl ring and the acetic acid group, leading to fragments corresponding to the brominated aminophenyl moiety and the acetic acid group.
Loss of Bromine: Cleavage of the carbon-bromine bond, although less common as a primary fragmentation step compared to losses from the side chain.
The following interactive table summarizes the predicted key ions and their corresponding m/z values for this compound in high-resolution mass spectrometry.
| Ion Type | Formula | Predicted Monoisotopic m/z | Notes |
| [M]⁺ | [C₈H₈⁷⁹BrNO₂]⁺ | 228.9793 | Molecular ion (79Br) |
| [M+2]⁺ | [C₈H₈⁸¹BrNO₂]⁺ | 230.9772 | Molecular ion (81Br) |
| [M+H]⁺ | [C₈H₉⁷⁹BrNO₂]⁺ | 229.9871 | Protonated molecule (79Br) |
| [M+H+2]⁺ | [C₈H₉⁸¹BrNO₂]⁺ | 231.9850 | Protonated molecule (81Br) |
| [M-H]⁻ | [C₈H₇⁷⁹BrNO₂]⁻ | 227.9714 | Deprotonated molecule (79Br) |
| [M-H+2]⁻ | [C₈H₇⁸¹BrNO₂]⁻ | 229.9693 | Deprotonated molecule (81Br) |
| [M+H-H₂O]⁺ | [C₈H₇⁷⁹BrN]⁺ | 211.9765 | Loss of water from the protonated molecule |
| [M+H-CO₂]⁺ | [C₇H₉⁷⁹BrN]⁺ | 185.9972 | Loss of carbon dioxide from the protonated molecule |
| [M+H-HCOOH]⁺ | [C₇H₈⁷⁹BrN]⁺ | 184.9894 | Loss of the formic acid group from the protonated molecule |
Note: The m/z values are predicted for the ⁷⁹Br isotope. Corresponding peaks for the ⁸¹Br isotope will be observed at m/z + 2.
Analysis of derivatives of this compound would show mass shifts corresponding to the added functional groups, but the core fragmentation pattern related to the brominated aminophenylacetic acid structure would likely be conserved. For instance, esterification of the carboxylic acid would lead to a corresponding increase in the molecular weight, and the initial fragment losses would likely involve the ester group.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Building Block in Complex Organic Synthesis
The presence of the amino, bromo, and carboxylic acid groups allows for a variety of chemical transformations, positioning 2-(2-Amino-5-bromophenyl)acetic acid as a critical starting material for the synthesis of more complex molecules. The related compound, 2-(2-Bromophenyl)acetic acid, is known to have many applications in various syntheses, including the creation of heterocyclic compounds and as a precursor for AMPA antagonists such as substituted quinoxalinediones, quinolones, isatinoximes, and benzodiazepine (B76468) derivatives. nih.gov
The compound serves as a foundational element for the construction of novel chemical entities with potential applications in medicinal chemistry and other fields. For instance, the structurally related 2-(2-amino-5-bromo-benzoyl) pyridine (B92270) is a key intermediate in the synthesis of the intravenous anesthetic drug, Remimazolam. google.com This underscores the utility of the aminobromophenyl scaffold in constructing pharmacologically active molecules. The synthesis of such complex molecules often involves a series of steps where the functional groups of the precursor are sequentially modified to build the target structure. google.com The amino group can be acylated or participate in condensation reactions, the carboxylic acid can be converted to esters or amides, and the bromine atom can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The related compound 2-[2-(Aminomethyl)-5-bromophenyl]acetic acid is also recognized as a building block in chemical synthesis. nih.gov
While specific examples of chiral derivatization of this compound are not extensively documented in the provided search results, the principles of chiral separation and stereoselective synthesis are well-established for amino acids and their derivatives. researchgate.net Chiral separation of amino acids can be achieved using various techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases. ankara.edu.trsigmaaldrich.com For instance, a validated chiral HPLC method has been developed for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, a structurally related compound. tsijournals.com Such methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The general strategies for synthesizing enantiopure compounds include the use of chiral auxiliaries, asymmetric catalysis, and optical resolution of racemic mixtures. evitachem.com
Role in the Development of Specialty Chemicals and Polymeric Materials
The bifunctional nature of this compound, containing both an amino and a carboxylic acid group, suggests its potential as a monomer in polymerization reactions.
The incorporation of specific monomers into a polymer backbone can significantly enhance the material's properties. For example, the introduction of aromatic and halogenated groups can improve thermal stability, flame retardancy, and mechanical strength. While there is no direct information found regarding the contribution of this compound to material property enhancement, the inherent characteristics of its structure suggest potential benefits. The rigid phenyl ring and the heavy bromine atom could contribute to increased glass transition temperatures and improved fire resistance in polymers.
Application as a Standard Reference Material in Analytical Methodologies
The purity and well-defined structure of a chemical compound are prerequisites for its use as a reference standard in analytical chemistry. While there is no specific mention of this compound as a certified reference material in the provided search results, related compounds serve this purpose. The development and validation of analytical methods are crucial for ensuring the quality and consistency of chemical products. nih.govresearchgate.net For instance, analytical methods for quantifying acetic acid in pharmaceutical substances have been developed and validated using gas chromatography. pharmjournal.ru Furthermore, a validated HPLC method for the enantiomeric separation of a related bromophenyl derivative highlights the importance of reference standards in chiral analysis. tsijournals.com The availability of pure this compound from various chemical suppliers suggests its use in research and development, which often requires well-characterized starting materials. echemi.combldpharm.com
Future Research Directions and Challenges
Development of Novel and Highly Efficient Synthetic Pathways for 2-(2-Amino-5-bromophenyl)acetic acid
Key areas for development include:
Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H activation/functionalization of simpler, readily available precursors could provide a more direct and atom-economical route to the target molecule, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: The adoption of continuous flow manufacturing processes can offer significant advantages over traditional batch synthesis. Flow chemistry allows for better control over reaction parameters, improved safety for hazardous reactions, and the potential for higher yields and purity.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly processes. Identifying or engineering enzymes for the specific transformations required would be a significant step forward.
Challenges in this area often revolve around the chemoselectivity of reactions due to the multiple functional groups present in the molecule and its precursors. For instance, methods used for the synthesis of related compounds like 2-(2-amino-5-bromo-benzoyl)pyridine often require specific and sometimes harsh conditions to avoid unwanted side reactions. google.com
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The this compound molecule possesses three key functional groups: the carboxylic acid, the aromatic amine, and the aryl bromide. While the individual reactivity of these groups is well-understood, exploring their interplay and discovering novel selective transformations remains a fertile ground for research.
Future investigations should focus on:
Orthogonal Functionalization: Developing strategies to selectively react one functional group while leaving the others intact is crucial for creating diverse derivatives. This would enable the systematic modification of the scaffold to tune its properties.
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by a single event, can significantly improve synthetic efficiency. The unique substitution pattern of the molecule could be exploited to initiate novel cascade sequences.
Photoredox Catalysis: The use of light to drive chemical reactions could unlock new reactivity patterns that are not accessible through traditional thermal methods, particularly for functionalizing the aromatic ring or the acetic acid side chain.
The synthesis of derivatives of similar compounds, such as those involving the condensation of the amino group or palladium-catalyzed cross-coupling at the bromide site, highlights the existing potential for functionalization. rsc.orgnih.gov The challenge lies in achieving high selectivity and exploring less conventional transformations.
Advanced Computational Modeling for Predictive Synthesis and Materials Design
Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. Applying advanced modeling techniques to this compound can provide deep insights into its properties and reactivity, guiding experimental work more effectively.
Key research directions include:
Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to model potential reaction pathways can help in identifying the most promising synthetic routes and optimizing reaction conditions before heading to the lab.
Predictive Property Analysis: Computational screening of virtual libraries of derivatives can predict their electronic, optical, and biological properties. This in silico approach can prioritize the synthesis of compounds with the most desirable characteristics for specific applications, such as in materials science or medicinal chemistry. rsc.org
Crystal Structure Prediction: As seen with related molecules like 2-(2-Bromophenyl)acetic acid, understanding the solid-state packing is crucial. nih.gov Predicting the crystal structure of new derivatives can help in designing materials with specific solid-state properties.
The main challenge is the accuracy of the computational models. While they provide valuable guidance, experimental validation remains essential to confirm the predicted outcomes.
Expansion of Applications in Diverse Chemical Fields
While phenylacetic acid derivatives have found use as intermediates, the full application scope of this compound is yet to be realized. Its structural motifs are present in various biologically active molecules and functional materials, suggesting broad potential.
Areas for future application exploration include:
Medicinal Chemistry: The scaffold is a valuable starting point for the synthesis of novel heterocyclic compounds. nih.gov Research into derivatives could yield new candidates for antimicrobial, anticancer, or anti-inflammatory drugs. rsc.orgnih.govnih.gov For example, related aminobenzophenones are precursors to benzodiazepines. caymanchem.com
Materials Science: The presence of the bromine atom allows for polymerization or incorporation into larger macromolecular structures through cross-coupling reactions. This could lead to the development of new polymers or organic electronic materials with tailored properties.
Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical scaffolds. Screening derivatives of this compound for agrochemical activity could open up a new application domain.
A significant challenge is the extensive and rigorous testing required to bring a new product to market in these highly regulated fields.
Integration with Automated Synthesis and High-Throughput Experimentation for Analog Development
The convergence of robotics, software, and chemistry has led to automated platforms that can dramatically accelerate the pace of research. Applying these technologies to the study of this compound is a key future direction.
This integration involves:
Automated Synthesizers: Using automated systems to perform multi-step syntheses can rapidly generate a large library of analogs. chemrxiv.org This allows for the systematic exploration of the chemical space around the core scaffold.
High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to quickly evaluate their biological activity or material properties, identifying promising candidates for further development.
Data-Driven Discovery: The large datasets generated from HTS can be analyzed using machine learning algorithms to identify structure-activity relationships (SAR). This knowledge can then guide the design of the next generation of analogs in a closed-loop, data-driven discovery process.
The primary challenges are the initial capital investment for the instrumentation and the development of robust chemical reactions that are amenable to automation. chemrxiv.org However, the potential to accelerate discovery and innovation makes this a critical area for future research.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(2-Amino-5-bromophenyl)acetic acid?
Answer:
The compound is typically synthesized via regioselective bromination of a precursor such as 4-methoxyphenylacetic acid using bromine in acetic acid (Br₂/AcOH) . Key steps include:
Bromination: Bromine is added dropwise to a stirred solution of the precursor in acetic acid.
Reaction Monitoring: Stirring at room temperature for 1–2 hours ensures complete substitution.
Purification: Recrystallization from ethanol yields high-purity crystals (84% yield reported) .
Critical Parameters: Excess bromine or prolonged reaction times may lead to di-substituted byproducts.
Advanced: How can regioselectivity challenges in bromination be addressed for this compound?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects: The amino group at the 2-position directs bromination to the para position (5-bromo substitution) due to resonance stabilization .
- Steric Hindrance: Bulky substituents near reactive sites can alter regioselectivity. Computational modeling (e.g., DFT with B3LYP functionals) predicts electron density distribution to optimize substitution patterns .
Validation: Confirm regiochemistry via -NMR (e.g., coupling constants for aromatic protons) and single-crystal XRD .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: - and -NMR identify substituent positions and confirm purity. For example, the amino proton appears as a singlet at δ ~5.5 ppm .
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric O–H···O dimers with motifs) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 246.98 for CHBrNO) .
Advanced: How can conflicting crystallographic data (e.g., bond angles, H-bonding) be resolved?
Answer:
Discrepancies often arise from:
Thermal Motion: Use anisotropic displacement parameters (ADPs) to refine positions of heavy atoms (e.g., Br, O).
Hydrogen Bonding: Optimize H-atom positions via SHELXL’s riding model, with U(H) = 1.2–1.5 × U(parent atom) .
Validation Tools: Programs like PLATON or Mercury identify outliers in bond angles (e.g., C–C–C angles deviating >2° from 120°) .
Example: In 2-(3-Bromo-4-methoxyphenyl)acetic acid, Br substitution increases the adjacent C–C–C angle to 121.5° (vs. 118.2° for OMe) due to electron-withdrawing effects .
Basic: What are the primary research applications of this compound?
Answer:
- Organic Synthesis: Intermediate for natural products (e.g., Combretastatin A-4) via Perkin condensation/decarboxylation .
- Pharmaceuticals: Used to study impurity profiles (e.g., Diclofenac impurity D) in drug development .
- Material Science: Building block for functionalized polymers with tailored electronic properties .
Advanced: How does computational modeling enhance understanding of its reactivity?
Answer:
- DFT Studies: B3LYP/6-311+G(d,p) calculations predict:
- Reaction Pathways: Transition-state modeling identifies bromination barriers (ΔG ~25 kcal/mol) and regioselectivity drivers .
Advanced: What are common pitfalls in interpreting spectroscopic data?
Answer:
- NMR Overlap: Aromatic protons in ortho positions may show complex splitting. Use 2D COSY or NOESY to resolve assignments .
- XRD Artifacts: Twinning or poor crystal quality can distort bond lengths. Filter reflections using statistical tests (e.g., R < 5%) .
- Mass Spec Contamination: Isotopic peaks (e.g., ) must be distinguished from impurities using isotopic pattern analysis .
Basic: How is purity assessed for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
